molecular formula C14H17BO4 B3068982 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde CAS No. 945865-80-5

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

Cat. No.: B3068982
CAS No.: 945865-80-5
M. Wt: 260.1 g/mol
InChI Key: WMIRGUBMRHFMNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde typically involves the reaction of isophthalaldehyde with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper . The process involves the formation of a boronate ester linkage, resulting in the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Scientific Research Applications

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is used in scientific research for the following applications:

  • COF (Covalent Organic Framework) Ligand: It can crosslink with amines to produce COFs with imine linkages .
  • Suzuki-Miyaura Cross-Coupling Reactions: The Bpin group allows for combination with other functional molecules such as pyrenes through Suzuki-Miyaura cross-coupling reactions .
  • Photocatalysis: Reacting pyrene-isophthalaldehyde with cyclohexanediamine forms a COF cage, studied for its photocatalytic reaction of converting benzeneboronic acid to phenol with a 99% conversion .

Photocatalytic Conversion of Benzeneboronic Acid to Phenol

This compound is reacted with pyrenes through the Suzuki-Miyaura cross-coupling reaction. The resulting pyrene-isophthalaldehyde is then reacted with cyclohexanediamine to form a COF cage. This COF cage has been studied for its photocatalytic reaction of converting benzeneboronic acid to phenol, achieving a 99% conversion rate .

Potential applications

This compound is also potentially useful in:

  • Iodine capture
  • OLEDs (Organic Light Emitting Diodes)
  • Hydrogen evolution

Comparison with Similar Compounds

Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is unique due to its dual functionality, allowing it to participate in both imine formation and cross-coupling reactions. This versatility makes it a valuable compound in the synthesis of complex organic frameworks and materials .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS Number: 945865-80-5) is a specialized organic compound characterized by the presence of two aldehyde groups and a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential applications in the synthesis of covalent organic frameworks (COFs) and its role in photocatalysis. The biological activity of this compound is closely linked to its chemical properties and functional versatility.

The molecular formula of this compound is C14_{14}H17_{17}BO4_4, with a molecular weight of 260.09 g/mol. It appears as a white to off-white powder and has a purity of 98% . The structure features two aldehyde functional groups that enable crosslinking with amines to form COFs with imine linkages.

Crosslinking and COF Formation

The ability of this compound to crosslink with amines facilitates the formation of COFs. These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for various applications including gas storage and separation .

Table 1: Properties of COFs Derived from Isophthalaldehyde

PropertyValue
Surface AreaHigh (specific values vary)
Pore SizeTunable
Chemical StabilityHigh
Application AreasGas storage, catalysis

Photocatalytic Activity

Recent studies have shown that COFs derived from this compound can effectively catalyze reactions under light irradiation. For example, a pyrene-isophthalaldehyde derivative was found to convert benzeneboronic acid to phenol with a remarkable conversion rate of 99% . This highlights the potential use of this compound in photocatalytic applications.

Case Study 1: Synthesis of COFs

In a study exploring the synthesis of COFs using this compound:

  • Method : The compound was reacted with cyclohexanediamine.
  • Outcome : The resulting COF exhibited significant stability and efficiency in catalyzing chemical transformations under visible light.

Case Study 2: Environmental Applications

Another investigation focused on the environmental applications of COFs synthesized from this compound. The study demonstrated that these materials could effectively adsorb pollutants from water sources due to their high porosity and surface area.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIRGUBMRHFMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

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